(2,3-Dimethyl-2H-indazol-5-yl)methanamine
Overview
Description
(2,3-Dimethyl-2H-indazol-5-yl)methanamine is a chemical compound with the molecular formula C10H13N3. . This compound is characterized by the presence of a methanamine group attached to the 5-position of the indazole ring, which is further substituted with two methyl groups at the 2 and 3 positions.
Mechanism of Action
Mode of Action:
(a) Anti-Inflammatory Activity: Indazoles, including derivatives of 2,3-disubstituted tetrahydro-2H-indazoles, have demonstrated anti-inflammatory potential. For instance:
- 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole exhibited high anti-inflammatory activity with minimal ulcerogenic potential .
- 2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazoles showed good antinociceptive activity .
- 6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2’,3’:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine (ITB) acted as a novel inhibitor of cyclo-oxygenase-2 (COX-2) and reduced the production of inflammatory mediators in osteoarthritis cartilage .
(b) Other Activities: Indazoles have also been explored for their antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive properties . .
Action Environment:
Environmental factors (pH, temperature, co-administered drugs) can impact drug stability, efficacy, and interactions. Again, detailed studies are needed to understand these aspects for “(2,3-Dimethyl-2H-indazol-5-yl)methanamine.”
: Thangadurai, A., Minu, M., Wakode, S., Agrawal, S., & Narasimhan, B. (2010). Indazole: a medicinally important heterocyclic moiety. Medicinal Chemistry Research, 21(12), 1509–1523. Link
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethyl-2H-indazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylphenylhydrazine with formamide, followed by cyclization to form the indazole ring . The resulting intermediate is then subjected to reductive amination to introduce the methanamine group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethyl-2H-indazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of indazole derivatives .
Scientific Research Applications
(2,3-Dimethyl-2H-indazol-5-yl)methanamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives with potential biological activities.
Biology: The compound is used in studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Research explores its potential as a lead compound for developing drugs targeting specific diseases, such as cancer and inflammatory disorders.
Industry: It is utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
(2,3-Dimethyl-1H-indol-5-yl)methanamine: This compound has a similar structure but differs in the position of the nitrogen atom in the indole ring.
2,3-Dimethyl-2H-indazol-5-amine: This compound lacks the methanamine group but shares the indazole core structure.
Uniqueness
(2,3-Dimethyl-2H-indazol-5-yl)methanamine is unique due to the presence of the methanamine group at the 5-position, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(2,3-dimethylindazol-5-yl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7-9-5-8(6-11)3-4-10(9)12-13(7)2/h3-5H,6,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNRGINATDNXSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1C)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296622 | |
Record name | 2,3-Dimethyl-2H-indazole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-62-6 | |
Record name | 2,3-Dimethyl-2H-indazole-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dimethyl-2H-indazole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201296622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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